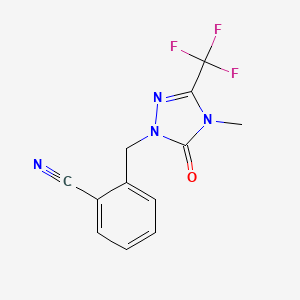
2-((4-Methyl-5-oxo-3-(trifluormethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a synthetic organic compound that exhibits significant properties and functionalities. It features a triazole ring, a nitrile group, and a trifluoromethyl group, making it valuable in various chemical, biological, and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in developing new materials, especially those requiring thermal stability and unique electronic properties. Biology and Medicine: It serves as a scaffold in drug discovery, aiding the development of new therapeutics for diseases such as cancer, due to its ability to interact with biological targets. Industry: It finds use in the synthesis of agrochemicals, pharmaceuticals, and advanced polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Formation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole:
Starting Materials: The synthesis begins with commercially available or easily synthesized precursors like 4-methyl-1,2,4-triazole and trifluoromethyl ketone.
Reaction Conditions: The reaction typically involves heating under reflux with an appropriate solvent such as acetonitrile, in the presence of a suitable base like potassium carbonate.
Coupling Reaction:
Formation of the final compound: The intermediate from the first step is coupled with a benzonitrile derivative.
Reaction Conditions: The coupling is usually facilitated by a palladium-catalyzed reaction under an inert atmosphere.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up by optimizing reaction parameters, ensuring high yield, and purity while minimizing cost and environmental impact. Continuous flow reactors and automated synthesisers might be employed to achieve these goals efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction can yield amines or other reduced forms of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzonitrile or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, under controlled conditions.
Reduction: Hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst is typical.
Substitution: Using nucleophiles like amines or electrophiles like halogens, with reaction conditions tailored based on the functional groups involved.
Major Products:
The products of these reactions include various substituted triazoles and benzonitriles, which can be further functionalized depending on the application needs.
Wirkmechanismus
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It might modulate biochemical pathways by influencing enzyme kinetics or receptor activation states.
Vergleich Mit ähnlichen Verbindungen
Unique Features: The presence of the trifluoromethyl group and the specific arrangement of functional groups imparts unique electronic and steric properties, differentiating it from other compounds. Similar Compounds: Examples include 1,2,4-triazoles with different substituents, such as 3-methyl-4-oxo-1,2,4-triazole or benzonitrile derivatives like 2-aminobenzonitrile.
Each comparison highlights how the trifluoromethyl group or specific molecular architecture of 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile affects its reactivity and applications.
And voilà! You’ve got yourself a deep dive into 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile. What's next on your agenda?
Eigenschaften
IUPAC Name |
2-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O/c1-18-10(12(13,14)15)17-19(11(18)20)7-9-5-3-2-4-8(9)6-16/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPCXMOGADASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC=C2C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2511451.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2511452.png)

![2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2511455.png)
![(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2511456.png)



![10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2511463.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)

![methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate](/img/structure/B2511467.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)
